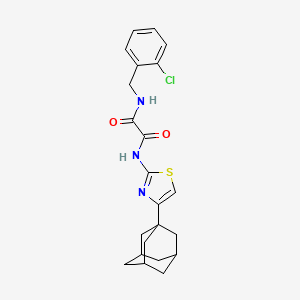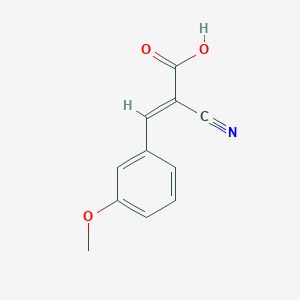![molecular formula C22H20ClN3O2 B11987414 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide CAS No. 324072-73-3](/img/structure/B11987414.png)
2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a chlorophenoxy group and a diazenyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with phenoxy acetamide. The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. . The reaction is typically carried out at temperatures ranging from 20-65°C to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur in the presence of halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for diazotization, sodium nitrite for coupling reactions, and various organic solvents to maintain reaction stability .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenoxy derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. It can mimic the auxin growth hormone, leading to uncontrolled growth in plants . This property makes it useful as a herbicide. The compound’s molecular structure allows it to bind to specific receptors, triggering a cascade of biochemical reactions that result in its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-furylmethyl)acetamide
- 2-(4-chlorophenoxy)-N-(2-fluorophenyl)acetamide
- 4-(2-hydroxy-5-methylphenylazo)acetanilide
Uniqueness
What sets 2-(4-chlorophenoxy)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}acetamide apart is its unique combination of a chlorophenoxy group and a diazenyl group. This structural arrangement provides it with distinct chemical properties, making it more versatile in various applications compared to its similar counterparts .
Propiedades
Número CAS |
324072-73-3 |
|---|---|
Fórmula molecular |
C22H20ClN3O2 |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20ClN3O2/c1-15-5-3-4-6-21(15)26-25-18-9-12-20(16(2)13-18)24-22(27)14-28-19-10-7-17(23)8-11-19/h3-13H,14H2,1-2H3,(H,24,27) |
Clave InChI |
DDCFOJKWVPCLAP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N'-(4-Bromobenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11987344.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11987350.png)
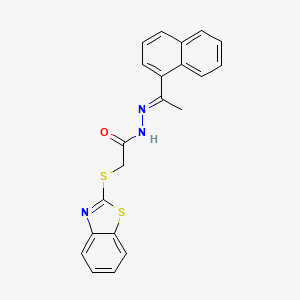
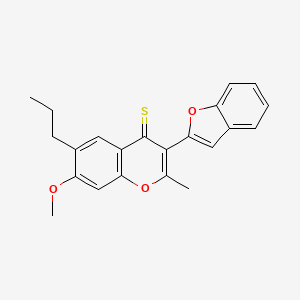
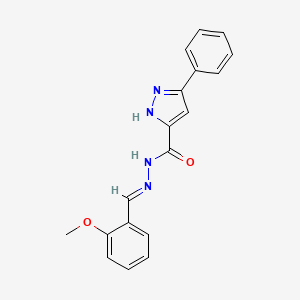
![methyl (2E)-7-methyl-2-(4-methylbenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987377.png)

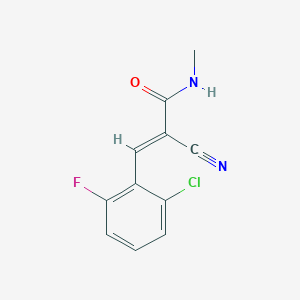
![3-(4-bromophenyl)-2-[(3-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11987387.png)
![2-(4-Chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11987395.png)

![2,4-dibromo-6-{(E)-[(2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11987404.png)
